molecular formula C20H8N2O3 B4847665 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile

4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile

Cat. No. B4847665
M. Wt: 324.3 g/mol
InChI Key: VYRWOINTJALOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile, also known as DAPH, is a compound that has been widely used in scientific research due to its unique properties. DAPH is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile involves the inhibition of the activity of PARP and COX-2 enzymes. PARP inhibition leads to the accumulation of DNA damage and ultimately cell death. COX-2 inhibition leads to a reduction in the production of inflammatory mediators such as prostaglandins, which results in a reduction in inflammation.
Biochemical and Physiological Effects
4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to have biochemical and physiological effects in various diseases. In cancer, 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to induce cell death in cancer cells by inhibiting the activity of PARP. In inflammation, 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been shown to reduce the production of inflammatory mediators such as prostaglandins by inhibiting the activity of COX-2. 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in lab experiments is its specificity towards PARP and COX-2 enzymes. This allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one of the limitations of using 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in scientific research. One direction is the development of more soluble derivatives of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile that can be administered in vivo. Another direction is the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in combination with other therapeutic agents to enhance its anti-cancer and anti-inflammatory properties. Additionally, the use of 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease is an area of future research.

Scientific Research Applications

4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has been widely used in scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. 4-[(1,2-dioxo-1,2-dihydro-5-acenaphthylenyl)oxy]phthalonitrile has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of inflammatory mediators such as prostaglandins and its inhibition can lead to a reduction in inflammation.

properties

IUPAC Name

4-(1,2-dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H8N2O3/c21-9-11-4-5-13(8-12(11)10-22)25-17-7-6-16-18-14(17)2-1-3-15(18)19(23)20(16)24/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRWOINTJALOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC(=C(C=C4)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2-Dioxoacenaphthylen-5-yl)oxybenzene-1,2-dicarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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